molecular formula C11H18N2O4 B2878920 2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid CAS No. 1822534-79-1

2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid

Cat. No.: B2878920
CAS No.: 1822534-79-1
M. Wt: 242.275
InChI Key: DAKRJQCYDKDOLN-UHFFFAOYSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid typically involves the protection of an amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating to facilitate the formation of the Boc-protected amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine, which can then be further modified or used in subsequent reactions .

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-{[(Tert-butoxy)carbonyl]amino}-5-cyanopentanoic acid: Characterized by the presence of a Boc protecting group.

    2-{[(Tert-butoxy)carbonyl]amino}-4-cyanobutanoic acid: Similar structure but with a different carbon chain length.

    2-{[(Tert-butoxy)carbonyl]amino}-6-cyanohexanoic acid: Similar structure but with an extended carbon chain

Uniqueness

The uniqueness of this compound lies in its specific carbon chain length and the presence of the Boc protecting group, which provides stability and selectivity during chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

IUPAC Name

5-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-6H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKRJQCYDKDOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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